Bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate
Description
Bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate (CAS: 49735-71-9), commonly known as Fast Red B salt, is a diazonium salt characterized by its aromatic diazonium core and naphthalenedisulphonate counterion. The compound features a 2-methoxy-4-nitrobenzenediazonium moiety, where the electron-donating methoxy (-OCH₃) and electron-withdrawing nitro (-NO₂) groups influence its stability and reactivity . Its synthesis typically involves diazotization of 2-methoxy-4-nitroaniline followed by coupling with naphthalenedisulphonic acid. This compound is widely employed as a dye in textile and histochemical staining due to its intense color and water solubility derived from the sulfonate groups .
Properties
CAS No. |
56307-70-1 |
|---|---|
Molecular Formula |
C10H6O6S2.2C7H6N3O3 C24H18N6O12S2 |
Molecular Weight |
646.6 g/mol |
IUPAC Name |
2-methoxy-4-nitrobenzenediazonium;naphthalene-1,2-disulfonate |
InChI |
InChI=1S/C10H8O6S2.2C7H6N3O3/c11-17(12,13)9-6-5-7-3-1-2-4-8(7)10(9)18(14,15)16;2*1-13-7-4-5(10(11)12)2-3-6(7)9-8/h1-6H,(H,11,12,13)(H,14,15,16);2*2-4H,1H3/q;2*+1/p-2 |
InChI Key |
XJKNMSTXNPXTMT-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N.C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate typically involves the diazotization of 2-methoxy-4-nitroaniline followed by coupling with naphthalenedisulphonic acid. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pH. The process involves continuous monitoring to prevent the decomposition of the diazonium compound. The final product is usually purified through recrystallization or other separation techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The diazonium groups can participate in substitution reactions, forming azo compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require catalysts or specific solvents to facilitate the reaction .
Major Products
The major products formed from these reactions include azo dyes, which are widely used in the textile industry, and various nitro and amino derivatives that have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Dye Chemistry
1.1 Synthesis of Dyes
Bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate serves as a precursor in the synthesis of azo dyes. Azo compounds are characterized by the presence of the -N=N- bond, which is responsible for their vivid colors. The diazonium salt can react with various coupling components to produce a range of colored azo dyes, which are widely used in textile and food industries.
1.2 Application in Textile Dyes
Azo dyes derived from this compound are employed for dyeing textiles due to their stability and vibrant hues. These dyes exhibit excellent lightfastness and washfastness, making them suitable for high-quality fabric applications.
Analytical Chemistry
2.1 Colorimetric Assays
The compound is utilized in colorimetric assays for the detection of various analytes. For instance, it can be employed to develop sensitive assays for phosphatase activity by coupling with enzymatic reactions that yield a colored product measurable spectrophotometrically. This application is particularly valuable in biochemical research and clinical diagnostics.
2.2 Environmental Monitoring
In environmental chemistry, this compound can be used as a reagent for detecting heavy metals and other pollutants through complexation reactions that produce colored complexes. This method enhances the sensitivity and specificity of environmental monitoring techniques.
Materials Science
3.1 Functionalized Nanomaterials
The compound can be utilized to functionalize nanomaterials, enhancing their properties for applications in catalysis and sensors. The introduction of diazonium groups onto carbon-based materials can improve their interaction with target molecules, thereby increasing the efficiency of sensors.
3.2 Polymer Chemistry
In polymer science, this compound can serve as a crosslinking agent or as a component in the synthesis of polymeric materials with tailored properties. The incorporation of diazonium salts into polymer matrices can enhance thermal stability and mechanical strength.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1: Azo Dye Synthesis | Investigation of azo dye synthesis from diazonium salts | Demonstrated successful synthesis of vibrant azo dyes with high stability using this compound as a precursor. |
| Study 2: Colorimetric Detection | Development of phosphatase assays using diazonium compounds | Achieved high sensitivity in detecting phosphatase activity through colorimetric changes, showcasing practical applications in clinical diagnostics. |
| Study 3: Environmental Applications | Use of diazonium salts for heavy metal detection | Established effective methods for detecting heavy metals in water samples using colorimetric techniques based on this compound. |
Mechanism of Action
The mechanism of action of bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, leading to the formation of stable products. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Research Findings and Implications
- Stability : Fast Red B’s nitro group enhances thermal stability compared to halogenated analogues, making it suitable for prolonged staining procedures .
- Reactivity: The diazonium group in Fast Red B allows covalent bonding with aromatic amines in textiles, whereas azo dyes (e.g., Direct Blue 53) form non-covalent interactions .
- Biological Relevance : NF023’s ureido linker demonstrates how naphthalenedisulphonate derivatives can be repurposed for therapeutic applications, a pathway less explored for Fast Red B .
Biological Activity
Bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate, commonly referred to as Fast Red B Salt, is a diazonium compound with significant applications in biological and chemical research. Its unique properties allow it to interact with various biological systems, making it a valuable tool in biochemical assays and studies.
- Molecular Formula : C17H13N3O9S2
- Molar Mass : 467.42 g/mol
- CAS Number : 49735-71-9
- Solubility : Soluble in water, slightly soluble in organic solvents.
The biological activity of this compound primarily stems from its ability to form reactive intermediates upon decomposition. These intermediates can participate in electrophilic aromatic substitution reactions, leading to the modification of nucleophilic sites within biological molecules such as proteins and nucleic acids. This reactivity is particularly useful in labeling and detecting biomolecules.
1. Enzyme Activity Detection
The compound is utilized to detect enzyme activities through colorimetric assays. It can couple with phenolic compounds present in enzymes, resulting in a color change that can be quantitatively measured. This property is leveraged in various biochemical assays to monitor enzymatic reactions.
2. Cell Morphology Studies
Fast Red B Salt has been employed to stain biological tissues, providing insights into cell morphology and structure. Its affinity for cellular components allows researchers to visualize and analyze cellular structures under microscopy.
3. Histological Applications
In histology, this compound is used as a dye for staining tissue sections, particularly for identifying specific types of cells or tissue components. This application is crucial for diagnostic purposes in medical research.
Case Study 1: Enzyme Detection Assay
In a study published by the Journal of Biological Chemistry, researchers utilized this compound to develop an enzyme assay for peroxidase activity. The assay demonstrated high sensitivity and specificity, allowing for the detection of low enzyme concentrations in complex biological samples.
Case Study 2: Staining Techniques
Research conducted on the staining efficacy of Fast Red B Salt showed its effectiveness in differentiating between various cell types in tissue sections. The study highlighted its role in enhancing contrast and resolution during microscopic examination, thus aiding in accurate histopathological diagnosis.
Research Findings
| Study | Findings |
|---|---|
| Journal of Biological Chemistry | Demonstrated high sensitivity for peroxidase detection using Fast Red B Salt as a substrate. |
| Histological Research | Established the effectiveness of Fast Red B Salt for distinguishing cell types in stained tissue sections. |
| Enzyme Assay Development | Developed a colorimetric assay utilizing Fast Red B Salt for monitoring enzyme activity with significant results. |
Q & A
Q. What are the standard protocols for synthesizing Bis(2-methoxy-4-nitrobenzenediazonium) naphthalenedisulphonate?
The synthesis involves diazotization and coupling reactions. A typical procedure includes dissolving precursor amines in polar aprotic solvents (e.g., DMSO), refluxing for 18–24 hours under controlled temperature, followed by crystallization using water-ethanol mixtures to isolate the product. Yield optimization (e.g., ~65%) requires precise stoichiometric ratios and purification via reduced-pressure distillation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) for structural elucidation of aromatic protons and substituents, Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm functional groups (e.g., nitro, sulfonate), and UV-Vis spectroscopy to analyze π-conjugation in the azo-chromophore. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns .
Q. What are the primary research applications of this compound?
Its high solubility and stable azo linkages make it suitable for studying dye-sensitized electron transfer, photochemical reactivity, and as a model compound for synthesizing coordination polymers. The sulfonate groups enhance aqueous-phase compatibility for environmental or catalytic studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic variation of solvent polarity (e.g., DMSO vs. ethanol), temperature (reflux vs. room temperature), and acid catalysts (e.g., glacial acetic acid) can enhance coupling efficiency. Kinetic studies using HPLC or in-situ IR monitoring help identify intermediate stability and reaction completion thresholds .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Cross-validate NMR and IR data with computational methods (e.g., Density Functional Theory for predicting vibrational modes) or X-ray crystallography for unambiguous confirmation. Contradictions in aromatic proton splitting patterns may arise from solvent effects or tautomerism, requiring multi-technique analysis .
Q. How does solubility influence its applicability in aqueous-phase reactions?
The naphthalenedisulphonate backbone provides exceptional water solubility, enabling homogeneous catalysis or biomolecular interactions. Stability tests under varying pH (2–12) and ionic strength are critical to assess aggregation or precipitation risks in biological or environmental matrices .
Q. What experimental approaches study its reactivity with biomolecules?
Use fluorescence quenching assays to probe binding with proteins (e.g., bovine serum albumin) or DNA intercalation studies via circular dichroism. Electrochemical methods (cyclic voltammetry) can quantify redox activity in simulated physiological conditions .
Q. How can the mechanism of action in catalytic processes be validated?
Employ kinetic isotope effects (e.g., deuterated solvents) to identify rate-determining steps, or use electron paramagnetic resonance (EPR) to detect radical intermediates. Computational modeling (e.g., transition state theory) complements experimental data to map reaction pathways .
Methodological Notes
- Synthesis Optimization : Reference controlled diazotization protocols from , emphasizing reflux duration and solvent selection.
- Data Contradictions : Integrate theoretical frameworks () with multi-spectral validation.
- Biological Reactivity : Adapt marine compound screening methodologies () to assess bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
